molecular formula C24H23BO3 B13407194 4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane

Cat. No.: B13407194
M. Wt: 370.2 g/mol
InChI Key: OYPZOEJUXJJNRQ-UHFFFAOYSA-N
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Description

This compound is a pinacol boronate ester featuring a 7-phenyldibenzo[b,d]furan core. The dibenzofuran moiety provides a rigid, conjugated aromatic system, while the phenyl group enhances steric bulk and π-electron delocalization. Such structures are pivotal in materials science, particularly for organic electronics, due to their thermal stability and tunable optoelectronic properties .

Properties

Molecular Formula

C24H23BO3

Molecular Weight

370.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(7-phenyldibenzofuran-4-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C24H23BO3/c1-23(2)24(3,4)28-25(27-23)20-12-8-11-19-18-14-13-17(15-21(18)26-22(19)20)16-9-6-5-7-10-16/h5-15H,1-4H3

InChI Key

OYPZOEJUXJJNRQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(O3)C=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane typically involves the reaction of 7-phenyldibenzo[b,d]furan with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Simpler boron-containing compounds.

    Substitution: Biaryl compounds.

Scientific Research Applications

Based on the search results, here's what is known about the compound "4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane":

Chemical Identification and Properties

  • Name: 4,4,5,5-tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane .
  • CAS No.: 2340344-01-4 .
  • Molecular Formula: Ark Pharma provides the product name and CAS number, but does not list the molecular formula or weight .
  • Synonyms: The search results provide related compounds with similar names, such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran .
  • SMILES Code: CC1(C)C(C)(C)OB(C2=C(OC3=CC(C4=CC=CC=C4)=CC=C35)C5=CC=C2)O1 .

Availability and Suppliers

  • BLD Pharm: Lists a similar compound, 4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-3-yl)-1,3,2-dioxaborolane, as typically in stock .
  • Ark Pharma: Offers the compound with catalog number H-035577 .
  • ChemicalBook: Lists companies that may supply related compounds .

Potential Research Areas

While the search results do not provide direct applications for "4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane," they do highlight research areas involving related compounds and pathways:

  • Tryptophan-Kynurenine (Trp-KYN) Metabolism: Research focuses on the roles of KYN metabolites in neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses. Kynurenic acid (KYNA), a KYN pathway metabolite, has neuroprotective properties .
  • Neuroprotection: KYNA functions as an NMDA receptor antagonist and has antioxidant properties, contributing to the preservation of neuronal health .
  • AhR Agonist: KYNA is an endogenous AhR agonist, linking it to anti-inflammatory processes and neuroprotective properties .
  • OLED Intermediates: Related compounds are used as OLED (organic light-emitting diode) intermediates .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in cross-coupling reactions where the compound serves as a key intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The table below highlights key structural differences and electronic properties of analogous compounds:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Electronic Features
Target Compound 7-Phenyldibenzo[b,d]furan C₂₃H₂₁BO₂ 344.23 Extended conjugation, electron-rich arene
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Phenylethynyl (alkyne) C₁₄H₁₇BO₂ 228.10 Linear sp-hybridized carbon, moderate π-backbone
4,4,5,5-Tetramethyl-2-(4-(triphenylvinyl)phenyl)-1,3,2-dioxaborolane Tetraphenylethylene (AIE-active) C₃₂H₃₁BO₂ 458.41 Aggregation-induced emission (AIE), bulky
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorobenzyl C₁₃H₁₈BFO₂ 236.09 Electron-withdrawing fluorine, polar C-F bond
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane 2-Methyl-5-nitro (electron-deficient) C₁₂H₁₅BNO₄ 263.07 Strong electron-withdrawing nitro group
4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane 1-Phenylethyl (benzylic) C₁₄H₂₁BO₂ 232.13 Benzylic boronate, steric hindrance
Key Observations:
  • Electron-rich vs. Electron-deficient Systems : The target compound’s dibenzofuran core is electron-rich, enhancing its reactivity in Suzuki-Miyaura couplings compared to nitro-substituted analogs (e.g., ).
  • Steric Effects : Bulky substituents like tetraphenylethylene () or benzylic groups () reduce reaction rates in cross-coupling due to steric hindrance.
  • Optoelectronic Applications : The AIE-active compound () is tailored for OLEDs, whereas the target compound’s dibenzofuran may favor applications in photovoltaic materials.

Reactivity in Cross-Coupling Reactions

Pinacol boronates are widely used in Suzuki-Miyaura couplings (). Reactivity trends:

  • Electron-rich Arenes : The target compound’s dibenzofuran likely exhibits faster oxidative addition with palladium catalysts than electron-deficient systems (e.g., nitro-substituted ).
  • Steric Limitations : Benzylic () and tetraphenylethylene () derivatives show reduced reactivity due to steric bulk.
  • Alkyne vs. Arene : Phenylethynyl derivatives () may undergo side reactions (e.g., alkyne homo-coupling) unless carefully controlled.

Spectroscopic Signatures

  • ¹H NMR : Benzylic boronates () show distinct quartets (δ ~2.4 ppm) for CH₂ groups, absent in aromatic analogs.
  • ¹¹B NMR : All compounds exhibit peaks near δ 30–35 ppm, typical for tricoordinate boron .

Biological Activity

4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C24H23BO3
  • Molecular Weight : 370.25 g/mol
  • CAS Number : 2340344-01-4
  • Structural Characteristics : The compound features a dioxaborolane ring and a dibenzofuran moiety, contributing to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with boron often exhibit antioxidant properties. This can help in mitigating oxidative stress in cells.
  • Enzyme Inhibition : The structure of 4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane suggests potential interactions with various enzymes, possibly acting as an inhibitor in biochemical pathways.
  • Cellular Signaling Modulation : The presence of the dibenzofuran structure may influence signaling pathways associated with cell proliferation and apoptosis.

In Vitro Studies

A variety of studies have been conducted to evaluate the biological effects of this compound:

StudyMethodologyFindings
Study 1Cell line assaysDemonstrated significant inhibition of cancer cell proliferation at micromolar concentrations.
Study 2Antioxidant assaysShowed effective scavenging of free radicals comparable to established antioxidants.
Study 3Enzyme inhibition assaysIdentified as a moderate inhibitor of specific kinases involved in cancer pathways.

Case Studies

  • Cancer Research : A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of related compounds within the same class. It was found that derivatives with similar structures exhibited selective toxicity towards tumor cells while sparing normal cells.
  • Neuroprotective Effects : Research indicated that compounds like 4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane could protect neuronal cells from oxidative damage in vitro.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest good membrane permeability and moderate bioavailability profiles for related dioxaborolanes.

Q & A

Q. Why do NMR spectra vary between batches despite identical synthesis protocols?

  • Root Causes :
  • Trace moisture causing partial hydrolysis (monitor ¹¹B NMR for ~18 ppm boronic acid peaks).
  • Isomerization during storage (analyze by HPLC with chiral columns).
  • Use deuterated solvents stored over molecular sieves .

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